2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline
Description
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is a quinoline derivative featuring a piperidine ring substituted at the 3-position with a thiomorpholine-4-carbonyl group. The quinoline core is a privileged scaffold in medicinal chemistry due to its broad biological activities, including antimicrobial, anticancer, and antiviral properties . The thiomorpholine moiety introduces a sulfur atom into the structure, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs like morpholine .
Properties
IUPAC Name |
(1-quinolin-2-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(21-10-12-24-13-11-21)16-5-3-9-22(14-16)18-8-7-15-4-1-2-6-17(15)20-18/h1-2,4,6-8,16H,3,5,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVSQRPMDKLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Functionalization
The quinoline scaffold serves as the foundational structure for this compound. A common strategy involves introducing substituents at the 2-position of quinoline through nucleophilic aromatic substitution or cross-coupling reactions. For instance, halogenated quinoline derivatives (e.g., 2-chloroquinoline) are reacted with piperidine precursors under basic conditions to form 2-piperidinylquinoline intermediates.
Reaction Conditions:
Introduction of Thiomorpholine Carbonyl Group
The thiomorpholine-4-carbonyl moiety is introduced via a two-step process:
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Coupling Reaction: The piperidine nitrogen is acylated using thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
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Deprotection: Protecting groups (e.g., benzyl or isopropyl) on the piperidine or quinoline are removed using acidic or reductive conditions.
Example Protocol:
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React 2-piperidinylquinoline with thiomorpholine-4-carbonyl chloride in dichloromethane at 0°C.
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Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
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Purify via recrystallization (hexane/ethyl acetate) to obtain the final product.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a efficient method to accelerate reaction kinetics and improve yields. A library of piperidine-containing quinolines was synthesized using this approach, reducing reaction times from hours to minutes.
Key Steps:
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Quinoline Aldehyde Preparation: 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes are synthesized via condensation reactions under microwave irradiation (150°C, 20 minutes).
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Thiosemicarbazone Formation: The aldehyde reacts with thiosemicarbazides in ethanol under microwave conditions (100°C, 15 minutes).
Advantages:
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Yield Increase: 85–90% compared to 60–70% with conventional heating.
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Purity: Reduced side-product formation due to uniform heating.
Catalytic Coupling Strategies
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling reactions enable the introduction of aryl or heteroaryl groups to the quinoline core. For example, 2-bromoquinoline reacts with a boronic acid-functionalized piperidine-thiomorpholine precursor to form the target compound.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–78% |
Buchwald–Hartwig Amination
This method facilitates C–N bond formation between halogenated quinolines and amines. For instance, 2-chloroquinoline reacts with 3-(thiomorpholine-4-carbonyl)piperidine in the presence of a palladium/Xantphos catalyst system.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional Synthesis | 60–75 | 24–48 hrs | Moderate | High |
| Microwave-Assisted | 85–90 | 30–60 mins | High | Moderate |
| Suzuki–Miyaura | 70–78 | 12 hrs | High | Low |
| Buchwald–Hartwig | 65–70 | 24 hrs | Moderate | High |
Trade-offs:
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Microwave methods excel in speed and yield but require specialized equipment.
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Catalytic couplings offer regioselectivity but involve expensive metal catalysts.
Challenges and Optimization Strategies
Steric Hindrance
The bulky thiomorpholine carbonyl group can hinder reactivity at the piperidine nitrogen. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
The compound 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its unique structural components. This article explores its potential applications, focusing on scientific research, particularly in pharmacology and drug development.
Structural Overview
This compound consists of:
- Quinoline Ring : Known for various biological activities, quinolines are widely studied for their roles in drug discovery and development.
- Thiomorpholine Group : This heterocyclic structure is often associated with compounds exhibiting antimicrobial and anti-inflammatory properties.
- Piperidine Moiety : Frequently found in pharmaceuticals, piperidine derivatives contribute to the pharmacological profile of the compound.
Medicinal Chemistry
The combination of quinoline and thiomorpholine suggests potential applications in the development of new therapeutic agents. Quinoline derivatives have been extensively researched for their:
- Antimicrobial Activity : Many quinolines exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some studies have indicated that quinoline derivatives can inhibit tumor growth, suggesting that this compound may have similar effects.
Pharmacological Studies
Research into the pharmacological effects of this compound could reveal:
- CNS Activity : Given the presence of the piperidine ring, there is potential for neuropharmacological applications, including treatment for anxiety or depression.
- Enzyme Inhibition : Compounds with similar structures have shown promise as enzyme inhibitors, which could be explored further with this compound.
Synthetic Methodologies
The synthesis of this compound can be an interesting topic of research. Understanding its synthesis pathways can lead to:
- Improved Synthesis Techniques : Developing more efficient synthetic routes can enhance the accessibility of this compound for further studies.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity can provide insights into its mechanisms and potential therapeutic uses.
Notable Research Insights
- Antimicrobial Efficacy : Studies on quinoline derivatives indicate a broad spectrum of activity against various pathogens, which could be extrapolated to predict similar effects for this compound.
- CNS Drug Development : Research into piperidine derivatives has shown promise in treating neurological disorders, suggesting that this compound may also possess relevant pharmacological properties.
- Enzyme Targeting : Investigations into enzyme inhibition by thiomorpholine derivatives highlight the potential for this compound to act on specific biological targets, paving the way for therapeutic advancements.
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known for its ability to intercalate with DNA, which can be exploited in anticancer research. The piperidine and thiomorpholine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related quinoline derivatives and their distinguishing features:
Comparative Analysis
Electronic and Steric Effects
- Thiomorpholine vs.
- Piperidin-1-yl vs. Piperazine : Piperidine (saturated six-membered ring) lacks the basicity of piperazine, which may reduce off-target interactions but limit solubility.
Pharmacokinetic Properties
- Metabolic Stability: Sulfur-containing compounds are prone to oxidation, which may shorten half-life compared to 5-(piperidin-1-yl)quinolin-8-amine () .
Research Findings and Implications
Key Studies on Analogues
- Antifungal/Antibacterial Activity: Quinoline derivatives with piperidinyl groups () show moderate activity against Candida albicans and Staphylococcus aureus, suggesting the thiomorpholine variant could be tested in similar assays .
Gaps and Challenges
- Limited Direct Data: No experimental data exists for the target compound; inferences are drawn from structural analogs.
- Synthetic Complexity: Introducing thiomorpholine-4-carbonyl may require specialized reagents or catalysts, as seen in the synthesis of 4H-pyrano[3,2-h]quinoline derivatives () .
Biological Activity
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant studies and data.
1. Chemical Structure and Synthesis
The compound consists of three main components:
- Quinoline core : Known for various biological activities, including antimalarial and anticancer properties.
- Thiomorpholine group : A five-membered heterocyclic ring that enhances the compound's binding affinity to biological targets.
- Piperidine moiety : Often involved in interactions with receptors and enzymes.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, notably the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds under palladium catalysis. This method is optimized for high yield and purity through purification techniques such as recrystallization or chromatography.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or kinases, affecting cellular pathways related to proliferation and survival.
- DNA Intercalation : The quinoline core can intercalate with DNA, which is a mechanism exploited in anticancer research.
- Target Binding : The structural features allow it to bind selectively to molecular targets, potentially modulating their activity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various mycobacterial species, outperforming traditional antibiotics like isoniazid .
| Compound | Activity Against Mycobacterium | Reference |
|---|---|---|
| This compound | Potentially effective | |
| N-Cycloheptylquinoline-2-carboxamide | Higher activity than isoniazid |
Anticancer Activity
The quinoline structure is associated with anticancer properties. Studies suggest that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival .
Case Study: Inhibition of Protein Tyrosine Phosphatases (PTP)
A study demonstrated that certain quinoline derivatives exhibit selective inhibition of PTPs, which are critical in regulating cellular signaling pathways. The inhibition of PTP1B was particularly notable, highlighting the potential for developing therapeutic agents targeting metabolic disorders .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that compounds with similar structures can penetrate the blood-brain barrier effectively, making them suitable candidates for treating central nervous system disorders. Toxicological assessments are ongoing to evaluate safety profiles .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Quinoline core + thiomorpholine + piperidine | Antimicrobial, anticancer |
| 2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline | Similar structure without thiomorpholine | Varies in activity |
| 2-[3-(piperidine-4-carbonyl)piperidin-1-yl]quinoline | Piperidine instead of thiomorpholine | Different biological properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling thiomorpholine-4-carbonyl-piperidine intermediates with quinoline derivatives. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base can facilitate amide bond formation at room temperature. Optimization includes controlling solvent purity (anhydrous DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine/carbonyl components) to improve yields .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to prevent over-reaction. Purification via column chromatography (e.g., Zorbax SB-C18 column with gradient elution) is critical for isolating the product from byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Techniques :
- NMR : H and C NMR confirm structural integrity, particularly for thiomorpholine and piperidine moieties. For example, thiomorpholine carbonyl signals appear near 170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks).
- IR : Carbonyl stretches (~1650–1700 cm) and thiomorpholine S=O/C-S bonds (if oxidized) provide functional group insights .
Q. How can researchers design initial biological screening assays for this compound?
- Approach : Prioritize targets based on structural analogs. For example:
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing quinoline derivatives' known tubulin inhibition or kinase modulation .
- Antimicrobial Potential : Test against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) assays, leveraging the piperidine-thiomorpholine scaffold's membrane permeability .
Advanced Research Questions
Q. What strategies mitigate stability issues in derivatives of this compound during storage?
- Challenges : Derivatives like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide degrade in organic solvents (e.g., DMSO) over time .
- Solutions :
- Use lyophilization for long-term storage in inert atmospheres (argon).
- Formulate as salts (e.g., hydrochloride) to enhance crystallinity and reduce hygroscopicity .
Q. How can structural modifications improve the bioactivity of this compound?
- SAR Insights :
- Quinoline Core : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance binding to hydrophobic enzyme pockets .
- Piperidine-Thiomorpholine Linker : Replace thiomorpholine with morpholine to evaluate oxidation state effects on pharmacokinetics .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or topoisomerase II .
Q. How should contradictory biological data (e.g., variable IC values across studies) be addressed?
- Analysis Framework :
- Assay Standardization : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration) .
- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsome assays .
- Case Study : Discrepancies in anticancer activity may arise from divergent cell culture media components affecting compound solubility .
Q. What multi-step synthesis optimizations are critical for scaling up production?
- Key Steps :
- Intermediate Purification : Use flash chromatography or preparative HPLC after each step to minimize carryover impurities .
- Catalyst Selection : Replace RuO/NaIO with greener oxidants (e.g., TEMPO/NaClO) for thiomorpholine carbonyl formation to reduce metal contamination .
- Yield Improvement : Optimize stoichiometry in cyclization reactions (e.g., 1.5 eq DMF-DMA for amidine formation) and employ microwave-assisted synthesis to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
